

Introduction: The Strategic Importance of 7-Aminoindoline

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Compound of Interest

Compound Name: *Indolin-7-amine*

CAS No.: 2759-12-8

Cat. No.: B1612323

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7-Aminoindoline is a heterocyclic aromatic amine featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. Its formal IUPAC name is 1H-indol-7-amine.[1] This compound serves as a crucial building block, or scaffold, in the field of medicinal chemistry and drug discovery. The strategic placement of the amino group at the 7-position on the indoline core imparts unique electronic properties and provides a versatile handle for synthetic modification. This allows for the systematic exploration of chemical space around the core structure, a fundamental practice in the development of novel therapeutic agents. Its derivatives have been investigated as inhibitors for various biological targets, including Protein Kinase C θ (PKC θ), Factor Xa, Aurora kinase, and histone deacetylases (HDACs). This guide offers a detailed exploration of the chemical properties and reactivity of 7-aminoindoline, providing field-proven insights and actionable protocols for its application in research and development.

Core Chemical and Physical Properties

The utility of a synthetic building block is fundamentally governed by its physical and chemical properties. 7-Aminoindoline is typically a white to off-white solid.[2] A summary of its key

properties is presented below, providing essential data for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ N ₂	[1][2]
Molecular Weight	132.16 g/mol	[1][3]
CAS Number	5192-04-1	[1]
Melting Point	96-100 °C	[4]
Appearance	White to off-white solid	[2]
Solubility	Sparingly soluble in water	[2][3]
IUPAC Name	1H-indol-7-amine	[1]

Spectroscopic Signature

Understanding the spectroscopic data of 7-aminoindoline is critical for reaction monitoring and product characterization. While detailed spectra are best consulted directly from databases[5], the key expected signals are:

- ¹H NMR: The spectrum will show distinct signals for the aromatic protons on the benzene ring, the protons on the pyrrole ring, the N-H proton of the indole, and the -NH₂ protons of the amino group. The protons of the amino group are typically broad and their chemical shift is dependent on solvent and concentration.[6][7]
- ¹³C NMR: The spectrum will display eight unique carbon signals corresponding to the carbon atoms of the bicyclic system.
- IR Spectroscopy: Key vibrational bands will include N-H stretching frequencies for both the indole N-H and the primary amine, C-H stretching for the aromatic and pyrrole rings, and C=C stretching frequencies characteristic of the aromatic system.

Reactivity and Synthetic Transformations

The synthetic versatility of 7-aminoindoline stems from the reactivity of both the 7-amino group and the indoline ring itself. The amino group, being a potent nucleophile, is the primary site for a wide array of transformations.

N-Alkylation: Building Molecular Complexity

N-alkylation is a fundamental strategy for introducing alkyl and aryl substituents to the 7-amino position, significantly impacting the steric and electronic properties of the molecule. This modification is pivotal for modulating biological activity and pharmacokinetic profiles.

This is a straightforward and classical method proceeding via an S_N2 nucleophilic substitution mechanism. The amino group attacks the electrophilic alkyl halide. The choice of base and solvent is crucial to drive the reaction to completion and to minimize side reactions such as dialkylation or undesired alkylation at the indole nitrogen (N1 position).[8]

Experimental Protocol: N-Benzoylation of 7-Aminoindole[8]

- **Setup:** To a solution of 7-aminoindole (1.0 eq) in acetonitrile (CH_3CN), add potassium carbonate (K_2CO_3) (2.0 eq).
- **Stirring:** Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.
- **Addition of Electrophile:** Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
- **Reaction:** Heat the mixture to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Work-up:** Upon completion, cool the mixture to room temperature. Filter the solid K_2CO_3 and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Dissolve the residue in ethyl acetate (EtOAc) and wash with a saturated aqueous sodium bicarbonate ($NaHCO_3$) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 7-(benzylamino)indole.[8]

A highly versatile method, reductive amination allows for the N-alkylation of 7-aminoindoline with a broad range of aldehydes and ketones. The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is particularly effective for synthesizing secondary and tertiary amines with high chemoselectivity.[8]

Conceptual Protocol: Reductive Amination

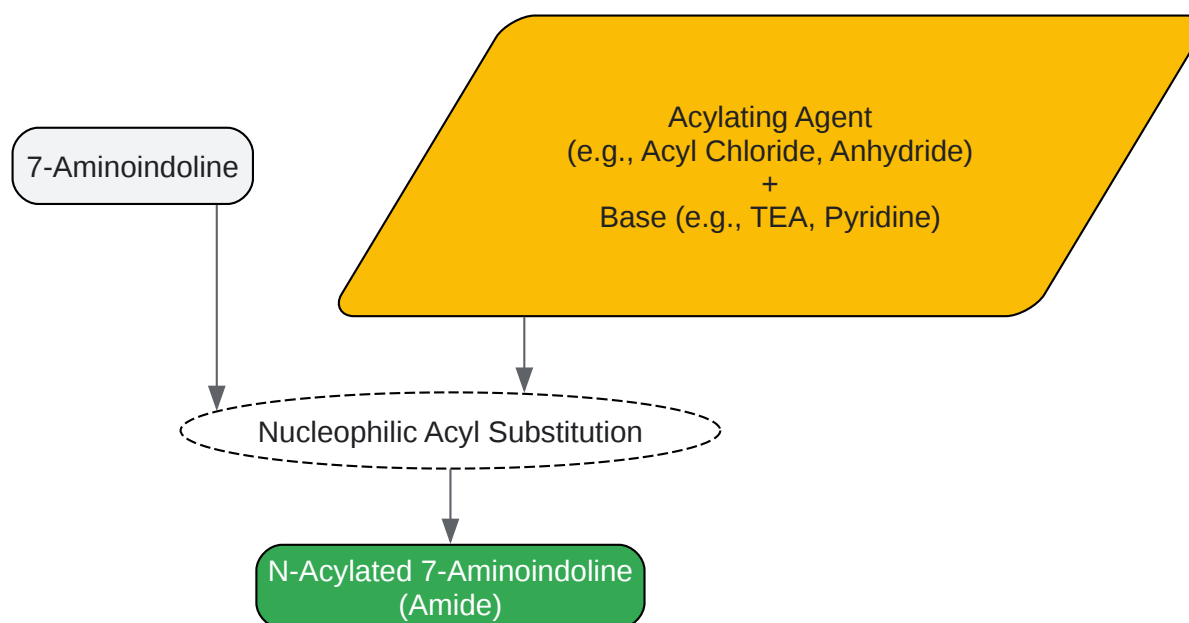
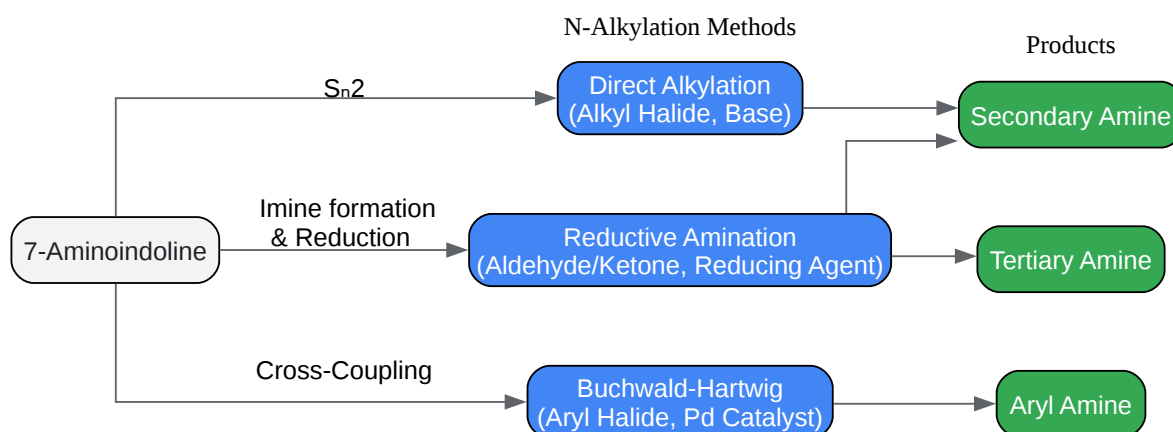
- **Imine Formation:** Dissolve 7-aminoindole (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane. A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.
- **Reduction:** To the solution containing the in situ formed imine, add a reducing agent such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) portion-wise at 0 °C or room temperature.
- **Monitoring and Work-up:** Stir the reaction until completion (monitored by TLC or LC-MS). Quench the reaction carefully with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
- **Purification:** The crude product is purified by column chromatography.

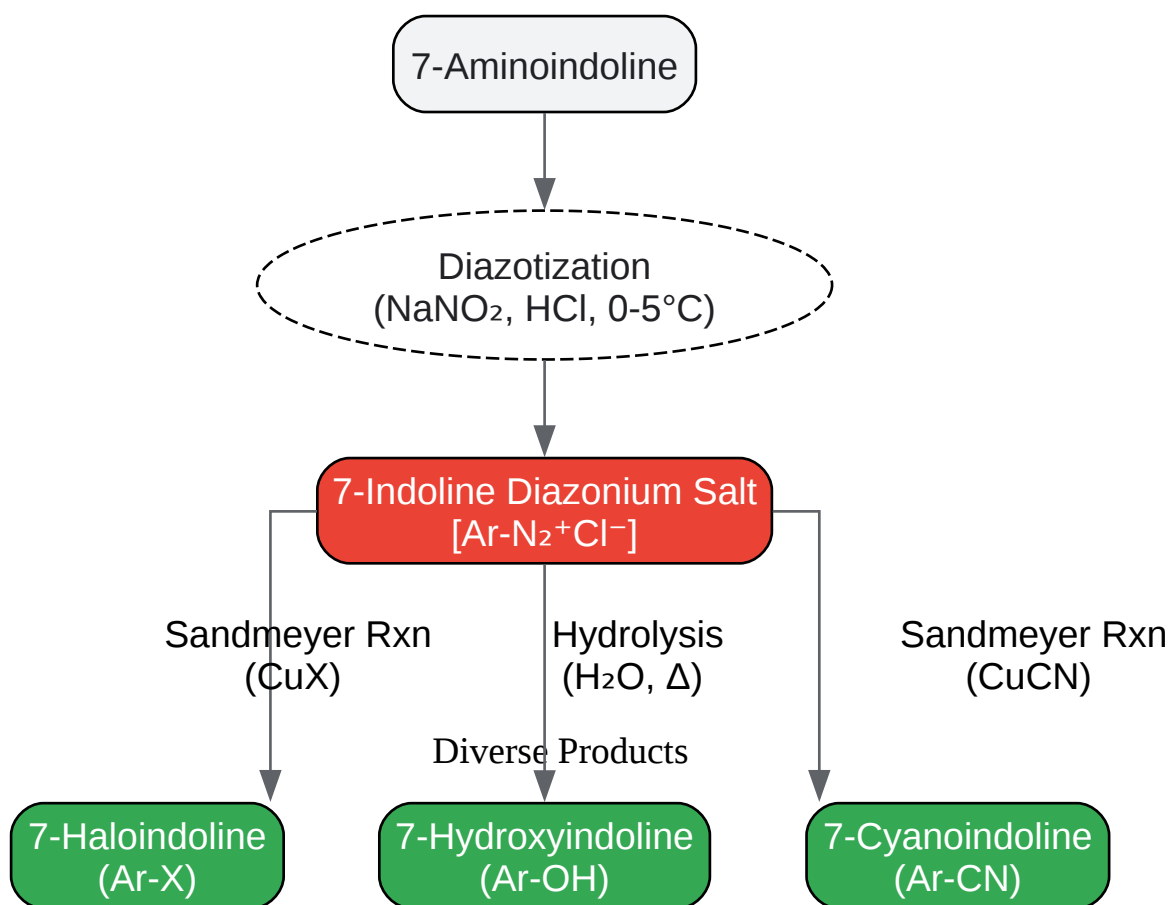
For the synthesis of N-aryl derivatives, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method. This powerful cross-coupling reaction forms a C-N bond between the 7-amino group and an aryl halide or triflate. It is highly valued for its broad substrate scope and excellent functional group tolerance.[8]

Experimental Protocol: N-Phenylation of 7-Aminoindole[8]

- **Setup:** In an oven-dried Schlenk tube, combine 7-aminoindole (1.0 eq), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 eq), and a suitable phosphine ligand such as XPhos (0.04 eq).
- **Inert Atmosphere:** Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- **Reagent Addition:** Add sodium tert-butoxide (NaOtBu) (1.4 eq). Then, add anhydrous, degassed toluene, followed by the aryl halide, such as bromobenzene (1.2 eq).

- Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC (typically 18-24 hours).
- Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
- Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the N-arylated product.[8]





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Sources

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